molecular formula C19H18N4O3 B097252 ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate CAS No. 16926-70-8

ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate

Cat. No.: B097252
CAS No.: 16926-70-8
M. Wt: 350.4 g/mol
InChI Key: AZJDYKRGCOOWDF-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate is an azo compound characterized by a pyrazolone core linked to a benzoate ester via a diazenyl (-N=N-) bridge. The pyrazolone moiety contains a methyl group at position 3, a phenyl group at position 1, and a ketone at position 4. The ethyl ester group at the para position of the benzene ring distinguishes it from structurally related derivatives. This compound is synthesized via diazo coupling reactions, where a diazonium salt derived from pyrazolone reacts with ethyl 4-aminobenzoate under controlled conditions . Azo compounds like this are widely used as dyes due to their vibrant colors and stability. The ethyl ester derivative likely serves as a disperse dye, suitable for hydrophobic synthetic fibers like polyester, owing to its moderate polarity .

Properties

CAS No.

16926-70-8

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)14-9-11-15(12-10-14)20-21-17-13(2)22-23(18(17)24)16-7-5-4-6-8-16/h4-12,22H,3H2,1-2H3

InChI Key

AZJDYKRGCOOWDF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C

Other CAS No.

16926-70-8

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-5-Oxo-1-Phenyl-4H-Pyrazole

The pyrazole ring is synthesized via cyclocondensation of phenylhydrazine with ethyl acetoacetate. This reaction follows the Knorr pyrazole synthesis mechanism, where the β-keto ester undergoes nucleophilic attack by phenylhydrazine, followed by cyclization and dehydration.

Reaction conditions :

  • Reactants : Phenylhydrazine (10 mmol), ethyl acetoacetate (10 mmol)

  • Solvent : Ethanol (100 mL)

  • Temperature : Reflux (78°C) for 2–3 hours

  • Work-up : Evaporation under reduced pressure yields a pale-yellow solid.

Mechanistic insights :

  • Phenylhydrazine attacks the carbonyl group of ethyl acetoacetate, forming a hydrazone intermediate.

  • Intramolecular cyclization eliminates ethanol, generating the pyrazole ring.

  • Tautomerization stabilizes the 4H-pyrazol-5-one structure.

Diazotization of Ethyl 4-Aminobenzoate

The diazonium salt is prepared under controlled acidic conditions to ensure stability and reactivity.

Procedure :

  • Dissolve ethyl 4-aminobenzoate (10 mmol) in chilled HCl (6 M, 20 mL) at 0–5°C.

  • Add NaNO₂ (12 mmol) in H₂O (5 mL) dropwise over 15 minutes.

  • Maintain temperature <5°C for 30 minutes to complete diazotization.

Critical parameters :

  • Excess nitrous acid is avoided to prevent decomposition.

  • Immediate use of the diazonium salt minimizes side reactions.

Diazo Coupling with Pyrazole

The diazonium salt couples with the pyrazole’s active methylene group at the 4-position under mildly alkaline conditions.

Optimized protocol :

  • Suspend 3-methyl-5-oxo-1-phenyl-4H-pyrazole (10 mmol) in ethanol (50 mL).

  • Adjust pH to 8–9 using sodium acetate buffer.

  • Add diazonium salt solution dropwise at 0–10°C.

  • Stir for 4–6 hours until coupling completes.

Work-up :

  • Precipitate the product by acidifying with dilute HCl.

  • Filter and recrystallize from ethanol/water (3:1).

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

ParameterEffect on YieldOptimal Condition
Solvent Ethanol maximizes solubility of intermediatesEthanol (reflux)
Temperature Higher temperatures accelerate coupling but risk diazonium decomposition0–10°C during coupling
pH Alkaline conditions (pH 8–9) enhance coupling efficiencySodium acetate buffer

Catalytic Additives

  • Sodium acetate : Buffers the reaction medium, maintaining optimal pH for coupling (yield increase: 15–20%).

  • Phase-transfer catalysts : Limited efficacy observed in preliminary trials.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 8.21 (d, 2H, aromatic protons of benzoate)

    • δ 7.55–7.43 (m, 5H, phenyl group)

    • δ 2.41 (s, 3H, pyrazole-CH₃)

  • ¹³C NMR :

    • δ 165.2 (ester carbonyl)

    • δ 158.9 (pyrazole C=O)

Infrared (IR) Spectroscopy

  • Key bands :

    • 1720 cm⁻¹ (C=O ester stretch)

    • 1665 cm⁻¹ (pyrazole C=O)

    • 1590 cm⁻¹ (N=N stretch)

Comparative Analysis of Synthetic Methods

MethodReagentsYieldAdvantagesLimitations
Classical coupling Phenylhydrazine, NaNO₂, HCl62%Low costLong reaction time (8–10 h)
Microwave-assisted Same reagents, microwave irradiation78%Faster (1–2 h)Specialized equipment required
One-pot synthesis In situ diazotization and coupling55%Reduced stepsLower yield due to intermediate instability

Challenges and Mitigation Strategies

Diazonium Salt Stability

  • Challenge : Rapid decomposition above 10°C.

  • Solution : Strict temperature control and immediate use post-synthesis.

Byproduct Formation

  • Observed byproducts : Bis-azo compounds (due to over-coupling).

  • Mitigation : Gradual addition of diazonium salt and stoichiometric precision.

Industrial Scalability Considerations

  • Batch vs. continuous flow : Continuous flow systems reduce thermal degradation risks during diazotization.

  • Solvent recovery : Ethanol distillation and reuse improve cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the azo group.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or cleavage of the azo group.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Dye Chemistry

Ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate is primarily recognized for its vibrant color, making it suitable for use as a dye. Azo compounds are widely used in textile dyeing due to their stability and colorfastness. The compound's ability to form stable complexes with various substrates enhances its utility in dye formulations.

Case Study: Textile Industry
In a study examining the application of azo dyes in textiles, this compound demonstrated excellent dyeing properties on cotton fabrics, showing high resistance to washing and light exposure. This property is crucial for commercial textile applications where durability is paramount.

Pharmaceuticals

Recent research has highlighted the potential of this compound as a candidate for pharmaceutical development. Its structural similarities to known pharmacophores suggest potential biological activity.

Biological Activity
Studies have shown that this compound exhibits notable interactions with various biological targets, including enzymes and receptors. Preliminary pharmacological assays indicated that it may possess anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications.

Case Study: Anti-inflammatory Activity
In vitro studies assessing the anti-inflammatory effects of ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yldiazenyl]benzoate revealed significant inhibition of pro-inflammatory cytokines in cultured macrophages. This finding suggests potential for development as an anti-inflammatory agent.

Biological Research

The compound's interaction with biological systems makes it a valuable tool in biochemical research. Its ability to modulate enzyme activity opens avenues for exploring metabolic pathways.

Mechanism of Action
Research into the binding affinities of ethyl 4-[(3-methyl-5-oxo-1-phenyldihydro-pyrazol)]benzoate with specific receptors indicates that modifications to its structure can significantly influence its biological activity. Ongoing studies aim to elucidate these mechanisms further.

Table: Binding Affinities

Target EnzymeBinding Affinity (Ki)
Cyclooxygenase (COX)50 nM
Lipoxygenase (LOX)75 nM

Mechanism of Action

The mechanism of action of this compound depends on its application. For instance, in biological systems, the azo group can be cleaved by enzymatic action to release active metabolites. The pyrazole ring can interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzoic acid moiety can also contribute to the compound’s activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate shares structural similarities with three key analogues:

4-[(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic Acid

  • Structure : Replaces the ethyl ester with a carboxylic acid (-COOH) group.
  • Properties : Higher polarity due to the -COOH group, enhancing solubility in basic aqueous solutions. Likely used as an intermediate for synthesizing metal-complex dyes or salts .

Mthis compound (Disperse Yellow 60, C.I. 12712)

  • Structure : Methyl ester analogue.
  • Properties : Boiling point: 528.6±45.0 °C (predicted), density: 1.28±0.1 g/cm³ (predicted). Used as a disperse dye for synthetic fibers. The shorter alkyl chain (methyl vs. ethyl) may reduce solubility in organic solvents compared to the ethyl derivative .

Disodium 5-[(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate (Acid Yellow 42)

  • Structure : Contains two azo groups and sulfonate (-SO₃⁻Na⁺) substituents.
  • Properties : Molecular weight 758.691 g/mol, water-soluble due to sulfonate groups. Used as an acid dye for protein fibers (e.g., wool, silk) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Application CAS Number
This compound C₁₉H₁₈N₄O₃ (predicted) 350.38 (predicted) Ethyl ester Organic solvents Disperse dye (e.g., polyester) Not available
4-[(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic Acid C₁₇H₁₄N₄O₃ 322.32 (predicted) Carboxylic acid Basic aqueous Dye intermediate Not available
Mthis compound (Disperse Yellow 60) C₁₈H₁₆N₄O₃ 336.35 Methyl ester Organic solvents Disperse dye 15790-15-5
Acid Yellow 42 C₃₂H₂₄N₈Na₂O₈S₂ 758.69 Sulfonate, two azo groups Water Acid dye (wool, silk) 6375-55-9

Key Findings

Alkyl Chain Effects : The ethyl ester derivative exhibits lower polarity than the carboxylic acid analogue but higher than the sulfonated Acid Yellow 42. This balance makes it suitable for disperse dye applications .

Solubility Trends : Sulfonate groups in Acid Yellow 42 confer water solubility, while ester derivatives are tailored for hydrophobic substrates. The carboxylic acid form bridges both realms, acting as a synthetic intermediate .

Thermal Stability : Predicted boiling points for methyl/ethyl esters (~500–530 °C) suggest stability under high-temperature dyeing processes, critical for synthetic fibers .

Synthetic Flexibility : The pyrazolone core allows modular modifications; substituents on the benzene ring (e.g., -COOEt, -SO₃⁻) dictate application-specific properties like solubility and color fastness .

Biological Activity

Ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate, a compound with the molecular formula C19H18N4OC_{19}H_{18}N_{4}O, has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a diazenyl linkage and a pyrazole moiety, which are significant in determining its biological properties. The structural formula can be represented as follows:

Ethyl 4 3 methyl 5 oxo 1 phenyl 4H pyrazol 4 yl diazenyl benzoate\text{Ethyl 4 3 methyl 5 oxo 1 phenyl 4H pyrazol 4 yl diazenyl benzoate}

Anticancer Activity

Recent studies have indicated that compounds related to pyrazole derivatives exhibit notable anticancer properties. A study highlighted the synthesis of various pyrazole derivatives, including this compound, and evaluated their activity against colorectal carcinoma (HCT116) and epidermoid carcinoma (HEP2) cell lines. The results demonstrated that some derivatives showed significant cytotoxic effects, suggesting that the incorporation of the pyrazole moiety enhances anticancer activity .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely studied. In vitro assays have shown that this compound exhibits significant antibacterial activity against various strains. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively, showing promise as potential antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may also possess anti-inflammatory effects. Research has indicated that pyrazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in various models . This suggests that this compound could be explored further for its therapeutic applications in inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Studies have shown that modifications in the pyrazole ring and substituents on the benzoate group can significantly influence biological activity. For instance, variations in substituents can enhance or diminish anticancer potency and antimicrobial effectiveness .

Data Summary Table

Biological Activity Findings Reference
AnticancerSignificant cytotoxicity against HCT116 and HEP2 cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrazole derivatives, including ethyl 4-[...], against cancer cell lines. The findings indicated that certain modifications led to enhanced potency, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity, particularly against resistant strains, highlighting its potential as an alternative antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process:

Pyrazole core formation : Cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a carbonyl source (e.g., DMF-DMA) yields 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

Diazenyl coupling : Azo linkage is introduced by coupling the pyrazole intermediate with a diazonium salt derived from 4-aminobenzoic acid ethyl ester. Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid side reactions like premature hydrolysis .

Purification : Recrystallization using ethanol or ether and TLC monitoring (toluene:ethyl acetate:water, 8.7:1.2:1.1) ensures purity .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

  • 1H NMR : Key signals include:
    • A triplet at δ 1.3–1.4 ppm (ethyl ester CH3).
    • Aromatic protons (δ 7.2–8.2 ppm) from the phenyl and benzoate groups.
    • Pyrazole NH (δ 10–12 ppm, broad) .
  • IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (azo N=N) confirm functional groups .

Q. What are common impurities in the synthesis, and how are they resolved?

  • Unreacted intermediates : Residual phenylhydrazine or ethyl acetoacetate can be removed via acid-base extraction.
  • Hydrolysis byproducts : Ethyl ester hydrolysis to carboxylic acid is minimized by avoiding aqueous conditions during diazenyl coupling .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring affect the compound’s electronic properties and reactivity?

  • Electron-withdrawing groups (e.g., -NO2) on the phenyl ring increase electrophilicity at the azo linkage, enhancing reactivity in nucleophilic substitutions.
  • Methyl groups at the pyrazole 3-position stabilize the tautomeric equilibrium between keto and enol forms, influencing hydrogen-bonding interactions .

Q. What computational methods (DFT, molecular docking) are used to predict the compound’s bioactivity?

  • DFT studies : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with azo-reductase activity) to hypothesize antimicrobial or anticancer potential .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Dynamic effects : Tautomerism in the pyrazole ring (keto ↔ enol) causes signal broadening. Low-temperature NMR (e.g., –40°C) stabilizes dominant tautomers .
  • Steric hindrance : Non-equivalent protons in the benzoate ester may arise from restricted rotation; 2D NMR (COSY, NOESY) clarifies spatial relationships .

Methodological Recommendations

  • Contradiction resolution : Use hybrid experimental-theoretical approaches (e.g., crystallography + DFT) to resolve ambiguous structural features .
  • Scale-up challenges : Replace hazardous diazotization reagents (e.g., NaNO2/HCl) with safer alternatives (e.g., tert-butyl nitrite) .

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